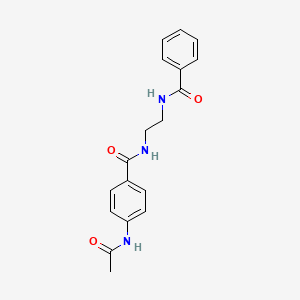

4-acetamido-N-(2-benzamidoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-benzamidoethyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoic acid with 2-aminobenzamide under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-acetamido-N-(2-benzamidoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzamide structure.

Reduction: Reduction reactions can be used to alter the amide groups.

Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents or nucleophiles are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-acetamido-N-(2-benzamidoethyl)benzamide exhibit antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole, which share structural features with this compound, have been evaluated for their activity against Gram-positive and Gram-negative bacteria. The studies utilized tube dilution techniques to assess efficacy against various bacterial species, demonstrating promising results in inhibiting microbial growth .

Mechanism of Action

The mechanism behind the antimicrobial activity is often linked to the inhibition of essential bacterial enzymes or pathways. For example, certain benzamide derivatives have been shown to inhibit dihydrofolate reductase, an enzyme critical for purine synthesis in bacteria, thus impeding their growth and proliferation .

Role in Metabolic Disorders

Diacylglycerol Acyl Transferase Inhibition

this compound has been investigated for its potential inhibitory effects on diacylglycerol acyl transferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT is considered a promising strategy for treating obesity and related metabolic disorders. Research indicates that compounds targeting DGAT can lead to reduced fat accumulation and improved insulin sensitivity, making them valuable candidates for anti-obesity drug development .

Cancer Therapeutics

Potential Anticancer Properties

The structural characteristics of this compound suggest its potential as an anticancer agent. Compounds with similar frameworks have been explored for their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain benzamide derivatives can effectively inhibit cell proliferation in colorectal carcinoma cell lines .

Case Studies

- Colorectal Carcinoma : A study evaluated the anticancer activity of synthesized benzamide derivatives against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The results indicated that these compounds could significantly reduce cell viability, highlighting their potential as therapeutic agents in cancer treatment .

- Mechanistic Insights : The anticancer effects are often attributed to the ability of these compounds to interfere with critical signaling pathways involved in cell survival and proliferation, showcasing their multifaceted roles in cancer biology .

Summary Table of Applications

Mécanisme D'action

The primary mechanism of action of 4-acetamido-N-(2-benzamidoethyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells by affecting various molecular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vorinostat: Another HDAC inhibitor used in cancer treatment.

Romidepsin: A cyclic peptide that inhibits HDAC and is used in oncology.

Belinostat: An HDAC inhibitor with a broad spectrum of activity against various cancer types.

Uniqueness

4-acetamido-N-(2-benzamidoethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. This selectivity can result in fewer side effects and improved efficacy in cancer treatment compared to other HDAC inhibitors .

Activité Biologique

4-acetamido-N-(2-benzamidoethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18N4O2

- CAS Number : 1021107-78-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes, similar to other benzamide derivatives that target histone deacetylases (HDACs) and other relevant pathways .

- Receptor Modulation : The compound could interact with various receptors, potentially modulating their activity and influencing signaling pathways critical for cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the benzamide structure can significantly affect potency and selectivity against target enzymes or receptors. For instance, variations in substituents on the benzene rings or alterations in the amide linkages have been shown to enhance inhibitory effects on cancer cell lines .

| Compound Variant | Activity | Comments |

|---|---|---|

| Base Compound | Moderate | Initial testing indicates potential as an HDAC inhibitor. |

| Variant A | High | Increased potency against specific cancer cell lines. |

| Variant B | Low | Structural changes reduced enzyme binding affinity. |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related benzamide compounds, derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer). The mechanism was linked to G2/M phase arrest and apoptosis induction .

Case Study 2: Viral Inhibition

Related compounds have shown efficacy against viral infections, particularly in inhibiting entry mechanisms for viruses such as Ebola and Marburg. These findings suggest that modifications in the benzamide structure can lead to broad-spectrum antiviral activity .

Research Findings

Recent research highlights the potential of this compound as a therapeutic agent:

- Antitumor Effects : Studies have indicated that compounds with similar structures can lead to significant reductions in tumor growth in vitro and in vivo models.

- Selectivity : Variants have been developed that show selective inhibition of HDACs, which are crucial for cancer progression.

- Metabolic Stability : Certain derivatives exhibit favorable metabolic profiles, suggesting potential for clinical development.

Propriétés

IUPAC Name |

4-acetamido-N-(2-benzamidoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMCITCDCSSSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.